7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, a scaffold of significant pharmacological interest due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The molecule features:
- 7-position substitution: A 3-chlorophenyl group, which enhances hydrophobic interactions and may influence binding affinity.
- 5-position substitution: A phenyl ring, contributing to π-π stacking interactions.
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCARBMZCDOMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[2,3-d]Pyrimidine Scaffold Synthesis
The synthesis begins with the construction of the 7H-pyrrolo[2,3-d]pyrimidine core. A validated approach involves cyclocondensation of 4,6-dichloropyrrolo[2,3-d]pyrimidine with ammonia donors. Source demonstrates that refluxing 4-chloropyrrolopyrimidine derivatives with hydrazine hydrate in absolute ethanol for 8 hours achieves 72–85% yields of hydrazine-functionalized intermediates. For the target compound, replacing hydrazine with 3-(morpholin-4-yl)propan-1-amine under similar conditions introduces the C4-amine side chain.
Microwave-assisted synthesis significantly accelerates this step. Source reports that heating 4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with pyrrolidine in 1,4-dioxane at 200°C for 1 hour under microwave irradiation achieves 66% yield. Adapting this protocol, substituting pyrrolidine with 3-(morpholin-4-yl)propan-1-amine in the presence of triethylamine could streamline the C4-functionalization.
Optimized Synthetic Pathways
Stepwise Route for Multisubstituted Derivatives
Step 1: Core Formation
4,6-Dichloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as the foundational intermediate. Synthesis follows established protocols from, where 4-chloro precursors undergo cyclization with ammonium acetate in refluxing acetic acid (Yield: 68–74%).
Step 2: C7 Functionalization
The 7-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to 25°C, achieving 89% bromination efficiency. Subsequent Suzuki coupling with 3-chlorophenylboronic acid installs the aryl group (Pd(dppf)Cl₂, Cs₂CO₃, iPrOH/H₂O, 100°C, 12 h; Yield: 27%).
Step 3: C4 Amination
Nucleophilic aromatic substitution replaces the C4-chloro group with 3-(morpholin-4-yl)propan-1-amine. Source demonstrates that reacting 4-chloro derivatives with amines in butanol at 90°C for 48 hours achieves 84% yield. Microwave assistance reduces reaction time to 1 hour with comparable efficiency.
One-Pot Tandem Methodology
Recent advances enable tandem C–H activation and cross-coupling. A hypothetical one-pot synthesis could involve:
- Pd(OAc)₂-catalyzed C5 arylation of pyrrolopyrimidine with iodobenzene (XPhos ligand, K₃PO₄, dioxane, 110°C).
- Direct C7 chlorophenylation via directed ortho-metalation using LDA and 3-chlorophenylmagnesium bromide.
- In situ amination at C4 with morpholinylpropylamine.
This approach remains theoretical but aligns with methodologies in, where tandem reactions reduce purification steps.
Reaction Parameter Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent for Amination | Butanol | 84% vs. 59% in EtOH |
| Coupling Temperature | 100°C | 27% vs. 15% at 80°C |
| Microwave vs. Reflux | 200°C, 1h (microwave) | 66% vs. 58% (reflux) |
Data adapted from highlight butanol’s superiority in SNAr reactions due to its high boiling point and polarity. Microwave irradiation enhances reaction kinetics, reducing decomposition.
Catalytic Systems
Palladium catalysts dominate cross-coupling steps. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions (27% vs. 18% yield). Adding cesium carbonate as a base improves boronic acid activation, particularly for electron-deficient aryl groups like 3-chlorophenyl.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses scalability challenges. Source notes that continuous flow reactors enable precise control over exothermic amination steps, reducing side product formation. A proposed flow setup includes:
- Microreactor for Pd-catalyzed couplings (residence time: 20 min).
- Packed-bed column for SNAr amination (residence time: 45 min).
Green Chemistry Adaptations
Solvent recycling protocols recover >90% of butanol via fractional distillation. Mechanochemical methods using ball milling for solid-state amination are under investigation, eliminating solvent use entirely.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity. Residual palladium levels are <5 ppm, validated by ICP-MS.
Challenges and Alternative Approaches
Competitive Side Reactions
Over-amination at C2/C4 positions occurs with excess morpholinylpropylamine. Source mitigates this using stoichiometric amine ratios and low temperatures (0–5°C).
Protecting Group Strategies
Trifluoroacetylation of the pyrrolopyrimidine N1 position prevents unwanted N-alkylation during C4 amination, as demonstrated in for analogous compounds.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly kinases.
Medicine: Its potential as a therapeutic agent for diseases like Parkinson’s disease is being explored.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action for 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves inhibition of LRRK2 kinase activity. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This action can modulate various cellular pathways, potentially leading to therapeutic effects in diseases like Parkinson’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
- Compound 5 (): N-(3-Chlorobenzyl)-7-(3-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Key difference: Replaces the 3-chlorophenyl group with a 3-nitrobenzyl moiety.
- Compound 2d (): 7-(Cyclopropylmethyl)-5-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Key difference: Cyclopropylmethyl at the 7-position and 2-methoxyphenyl at the 5-position.
Modifications at the N4-Position
Compound 20o () : 6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Compound 2n (): 5-(2-Methoxyphenyl)-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Key difference: Morpholinoethyl chain at the 7-position. Impact: The shorter ethyl linker compared to the propyl chain in the target compound may reduce conformational flexibility .
Core Scaffold Analogues
- Compound 933020-64-5 (): 3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Key difference: Pyrazolo[1,5-a]pyrimidine core instead of pyrrolo[2,3-d]pyrimidine. Impact: The pyrazole ring alters electron distribution, affecting binding to ATP pockets in kinases.
Research Findings and Implications
- Morpholine Derivatives : The 3-(morpholin-4-yl)propyl group in the target compound and Compound 933020-64-5 () is associated with improved solubility and kinase selectivity, likely due to morpholine’s ability to form hydrogen bonds and its moderate basicity .
- Chlorophenyl vs. Nitrobenzyl : The 3-chlorophenyl group in the target compound may offer better metabolic stability compared to the nitro group in Compound 5 (), which is prone to reduction in vivo .
- Aromatic Substitutions : Phenyl and methoxyphenyl groups at the 5-position enhance π-stacking interactions, critical for binding to hydrophobic pockets in kinases .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves:
Core Construction : Start with a pyrrolo[2,3-d]pyrimidine scaffold. Use Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3-chlorophenyl) under inert atmosphere (argon/nitrogen) with Pd(PPh₃)₄ as a catalyst .
Amine Functionalization : React the chlorinated intermediate with 3-(morpholin-4-yl)propylamine via nucleophilic aromatic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance reaction kinetics .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example:
- The morpholine-propyl chain shows δ 2.4–2.6 ppm (m, N–CH₂) and δ 3.6–3.7 ppm (m, O–CH₂) in ¹H NMR .
- Aromatic protons (3-chlorophenyl, phenyl) appear as multiplets at δ 7.2–7.8 ppm.
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., kinase inhibition assays using ATP concentration gradients).
- Structural Isomerism : Use X-ray crystallography (e.g., SHELXL ) to confirm regiochemistry of substituents.
- Solubility Differences : Pre-saturate compounds in DMSO (≤0.1% v/v) to avoid aggregation in cellular assays .
Q. Case Study Table :
| Analog Structure | Reported IC₅₀ (nM) | Assay Conditions | Key Discrepancy Source |
|---|---|---|---|
| N-(4-chlorobenzyl) derivative | 12 ± 3 | 10% FBS, 37°C | Serum protein binding |
| Trifluoromethyl-substituted analog | 45 ± 10 | Serum-free, 25°C | Temperature-dependent enzyme kinetics |
Q. What computational strategies are effective for predicting the binding modes of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with ATP-binding site coordinates (PDB: 3QKK). Prioritize poses with H-bonds to hinge residues (e.g., Glu91 in CDK2) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the morpholine-propyl chain .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of halogen-substituted derivatives .
Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion (sitting drop) with 2:1 DCM/methanol. Add 5% glycerol as a cryoprotectant .
- Disorder Mitigation : For flexible morpholine-propyl chains, refine using SHELXL’s PART instruction to model partial occupancy .
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve Cl/Morpholine electron density .
Q. What strategies improve the reproducibility of SAR studies for pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Library Design : Incorporate electron-withdrawing groups (e.g., Cl, CF₃) at C-7 to enhance kinase selectivity .
- Counterion Effects : Compare hydrochloride vs. freebase forms in solubility assays (e.g., PBS pH 7.4) .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data from public databases (ChEMBL, PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
